molecular formula C8H17NO2 B1443985 (4-Ethoxyoxan-4-yl)methanamine CAS No. 1489790-82-0

(4-Ethoxyoxan-4-yl)methanamine

Cat. No. B1443985
M. Wt: 159.23 g/mol
InChI Key: FBQJXWPEWWQBAK-UHFFFAOYSA-N
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Description

“(4-Ethoxyoxan-4-yl)methanamine” is a chemical compound with the formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular formula of “(4-Ethoxyoxan-4-yl)methanamine” is C8H17NO2 . The InChI code is 1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3 .


Physical And Chemical Properties Analysis

“(4-Ethoxyoxan-4-yl)methanamine” is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions were not found in the search results.

Scientific Research Applications

  • Antimicrobial Activities : A study designed and synthesized derivatives of methanamine, including compounds related to (4-Ethoxyoxan-4-yl)methanamine, demonstrating moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

  • Inhibition of Cholesterol Synthesis : Research on NB-598, a compound structurally similar to (4-Ethoxyoxan-4-yl)methanamine, found it to be a potent inhibitor of squalene epoxidase, a key enzyme in cholesterol synthesis. This inhibition can potentially be applied in the management of cholesterol-related disorders (Horie et al., 1990).

  • Synthesis of Dicarboxylic Acid Amides and Diamides : Research involving the condensation of various nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, derived from a compound similar to (4-Ethoxyoxan-4-yl)methanamine, resulted in the synthesis of N,N'-disubstituted oxamides and aryloxamides, indicating potential applications in organic chemistry and drug development (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).

  • Antitumor Activity : A study on novel functionalized methanamines, structurally similar to (4-Ethoxyoxan-4-yl)methanamine, revealed in vitro antitumor activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Károlyi et al., 2012).

  • Photocytotoxicity in Red Light : Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound related to (4-Ethoxyoxan-4-yl)methanamine, demonstrated unprecedented photocytotoxicity in red light to various cell lines, indicating potential applications in photodynamic therapy (Basu et al., 2014).

  • Anticonvulsant Agents : Schiff bases of methanamine compounds, similar to (4-Ethoxyoxan-4-yl)methanamine, were synthesized and screened for anticonvulsant activity. Several compounds exhibited seizures protection, highlighting potential applications in the treatment of convulsive disorders (Pandey & Srivastava, 2011).

Safety And Hazards

The safety information for “(4-Ethoxyoxan-4-yl)methanamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

(4-ethoxyoxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQJXWPEWWQBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxyoxan-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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